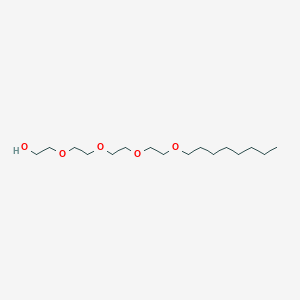

3,6,9,12-テトラオキサイコサン-1-オール

概要

説明

ヒドロキシエチルオキシトリ(エチルオキシ)オクタンは、ポリエチレングリコール類に属する合成有機化合物です。これは、ヒドロキシエチルオキシ基に続いてトリエチルオキシ基とオクタン基が結合した構造をしています。 この化合物は、無色の液体で、わずかな臭いを持ち、水に不溶です .

科学的研究の応用

ヒドロキシエチルオキシトリ(エチルオキシ)オクタンは、科学研究においていくつかの応用があります。

化学: 有機合成と高分子化学における溶媒および試薬として使用されます。

生物学: 膜タンパク質とその相互作用の研究に使用されます。

医学: 生体適合性があるため、薬物送達システムでの使用の可能性が研究されています。

作用機序

ヒドロキシエチルオキシトリ(エチルオキシ)オクタンの作用機序は、さまざまな分子標的との相互作用を伴います。生物系では、膜タンパク質と相互作用し、その構造と機能を変化させる可能性があります。 この化合物は、界面活性剤としても作用し、表面張力を低下させ、疎水性分子の溶解性を高めることができます .

類似化合物:

ポリエチレングリコール: 構造は似ていますが、鎖長が異なります。

ポリプロピレングリコール: 機能は似ていますが、化学的特性が異なります。

エチレングリコール: より単純な化合物で、エトキシ基が少なくなっています.

ユニークさ: ヒドロキシエチルオキシトリ(エチルオキシ)オクタンは、ヒドロキシエチルオキシ基とトリエチルオキシ基の特定の組み合わせにより、独特の化学的および物理的特性を持つという点でユニークです。 さまざまな種類の化学反応を起こす能力と、さまざまな分野での応用により、汎用性の高い化合物となっています .

準備方法

合成経路と反応条件: ヒドロキシエチルオキシトリ(エチルオキシ)オクタンの合成は、塩基触媒の存在下で、オクタノールとエチレンオキシドを反応させることにより行われます。この反応は、エチレンオキシドがオクタノールのヒドロキシル基に付加される一連のエトキシル化段階を経て進行し、目的の化合物が生成されます。 反応条件としては、一般的に100〜150°Cの温度範囲と1〜2気圧の圧力が用いられます .

工業生産方法: ヒドロキシエチルオキシトリ(エチルオキシ)オクタンの工業生産は、上記と同様の合成経路で行われます。このプロセスは、反応パラメータを継続的に監視して、高収率と高純度を確保するために、大型反応器で実施されます。 最終生成物は、蒸留と濾過によって精製され、未反応の出発物質や副生成物が除去されます .

化学反応の分析

反応の種類: ヒドロキシエチルオキシトリ(エチルオキシ)オクタンは、次のようなさまざまな化学反応を起こします。

酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を用いて酸化することにより、対応するアルデヒドまたはカルボン酸を生成します。

還元: 還元反応は、水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤を用いることにより、この化合物をアルコールに変換します。

置換: この化合物は、ハロゲン化物やアミンなどの他の求核剤によってエトキシ基が置換される求核置換反応を起こすことができます.

一般的な試薬と条件:

酸化: 室温で酸性媒体中の過マンガン酸カリウム。

還元: 低温で無水エーテル中の水素化リチウムアルミニウム。

置換: 還流温度でアセトン中のヨウ化ナトリウム.

主要な生成物:

酸化: アルデヒドまたはカルボン酸。

還元: アルコール。

置換: ハロゲン化物またはアミン.

類似化合物との比較

Polyethylene Glycol: Similar in structure but with varying chain lengths.

Polypropylene Glycol: Similar in function but with different chemical properties.

Ethylene Glycol: A simpler compound with fewer ethoxy groups.

Uniqueness: (Hydroxyethyloxy)Tri(Ethyloxy)Octane is unique due to its specific combination of hydroxyethyloxy and triethyloxy groups, which confer distinct chemical and physical properties. Its ability to undergo multiple types of chemical reactions and its applications in various fields make it a versatile compound .

生物活性

Tetraethylene glycol monooctyl ether (C8E4), with the chemical formula C16H34O4 and a molecular weight of 306.44 g/mol, is a non-ionic surfactant known for its unique properties that facilitate the solubilization of membrane proteins and sensitive biomolecules. This article delves into the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

Tetraethylene glycol monooctyl ether is synthesized through the reaction of octanol with tetraethylene glycol in the presence of an acid catalyst. Its structure allows it to interact favorably with lipid bilayers, making it effective in solubilizing hydrophobic compounds in aqueous environments. The non-ionic nature of C8E4 minimizes adverse interactions with biomolecules, which is particularly valuable in pharmaceutical applications where maintaining the integrity of sensitive proteins is crucial .

Biological Activity

1. Antimicrobial Properties:

Research indicates that tetraethylene glycol monooctyl ether exhibits antimicrobial activity. Its ability to disrupt microbial membranes makes it useful in formulations aimed at inhibiting microbial growth.

2. Solubilization of Membrane Proteins:

Due to its surfactant properties, C8E4 is employed in biochemical research to solubilize membrane proteins. This capability enhances the stability and activity of certain enzymes when used as a solubilizing agent, facilitating various biochemical assays and applications .

3. Interaction with Biological Membranes:

Studies have shown that tetraethylene glycol monooctyl ether interacts effectively with biological membranes, aiding in the incorporation of hydrophobic compounds into aqueous solutions. This characteristic is essential for drug delivery systems and other biotechnological applications .

Comparative Biological Activity

The following table compares tetraethylene glycol monooctyl ether with similar compounds based on their molecular weight and key characteristics:

| Compound Name | Chemical Formula | Molecular Weight (g/mol) | Key Characteristics |

|---|---|---|---|

| Tetraethylene glycol monooctyl ether (C8E4) | C16H34O4 | 306.44 | Effective solubilizing agent for membrane proteins |

| Tetraethylene glycol monododecyl ether (C12E4) | C20H42O5 | 342.57 | Higher viscosity; better solubilizing capacity |

| Diethylene glycol monohexyl ether (C6E3) | C12H26O3 | 218.34 | Less effective as a surfactant |

Case Studies and Research Findings

Case Study 1: Solubilization Efficiency

A study evaluated the efficiency of various detergents, including tetraethylene glycol monooctyl ether, for solubilizing transmembrane proteins. The results indicated that C8E4 provided superior solubilization compared to other commonly used detergents, enhancing protein yield and activity .

Case Study 2: Toxicological Assessment

While tetraethylene glycol monooctyl ether is generally considered to have low toxicity, comparative studies with ethylene glycol alkyl ethers have highlighted potential reproductive and developmental toxicity associated with similar compounds. It is crucial to conduct further assessments to ensure safety in various applications, particularly in pharmaceuticals and cosmetics .

特性

IUPAC Name |

2-[2-[2-(2-octoxyethoxy)ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34O5/c1-2-3-4-5-6-7-9-18-11-13-20-15-16-21-14-12-19-10-8-17/h17H,2-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEOZZFHAVXYAMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3066479 | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19327-39-0 | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19327-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019327390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3066479 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-Tetraoxaeicosan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。